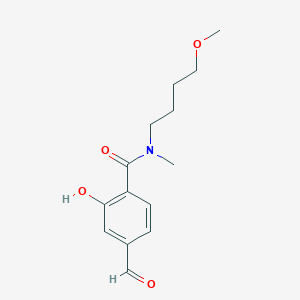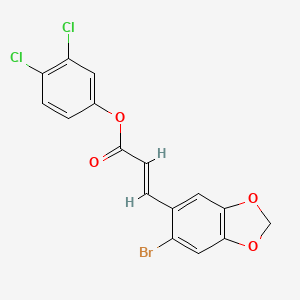
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine, also known as PPSPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Nitrogen-containing heterocyclic compounds, such as pyrazines, pyridines, and piperidines, are crucial in pharmaceuticals and agrochemicals due to their high biological activities. Pyrazines, for instance, are used in pharmaceutical intermediates and as raw materials for anti-tuberculosis drugs like pyrazinamide. Pyridine bases are utilized in herbicides, insecticides, and as precursors for vitamins and pharmaceuticals. Piperidine derivatives are integral in synthesizing various therapeutic agents, showcasing the versatility of these heterocycles in drug design and agrochemical applications (Higasio & Shoji, 2001).
Antimicrobial and Antifungal Activities
The structural motif of "2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine" is related to compounds that have shown significant antimicrobial and antifungal activities. Novel synthetic approaches have led to the creation of heterocyclic derivatives incorporating pyrazine, pyridine, and piperidine units. These compounds have been evaluated for their in vitro antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, and have shown potent activities. The diversity in functionality and the ability to generate compounds with varying heterocyclic systems underline the potential of these structures in developing new antimicrobial agents (Kandile & Zaky, 2015).
Catalytic and Material Science Applications
The heterocyclic structures related to "this compound" have also been explored in catalysis and materials science. Copper(II) complexes derived from heterocyclic sulfonated Schiff base ligands, incorporating pyridine and pyrazine units, have been synthesized and shown to catalyze the oxidation of cyclic hydrocarbons to valuable products under mild conditions. These findings highlight the potential of heterocyclic compounds in catalytic processes, which can be applied in synthetic chemistry and industrial processes (Hazra et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, exhibiting significant anti-tubercular activity .
Pharmacokinetics
The compound’s significant anti-tubercular activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra, as evidenced by its significant anti-tubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis .
Action Environment
Like all drugs, its action and efficacy are likely to be influenced by various factors, including the physiological environment within the host organism and the presence of other drugs or substances .
Propiedades
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-22(20,13-2-1-5-15-10-13)18-8-3-12(4-9-18)21-14-11-16-6-7-17-14/h1-2,5-7,10-12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIUXDGMJOVGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

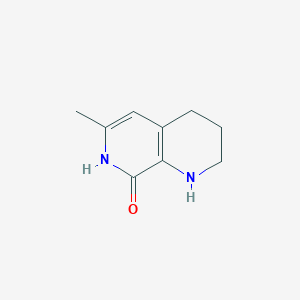



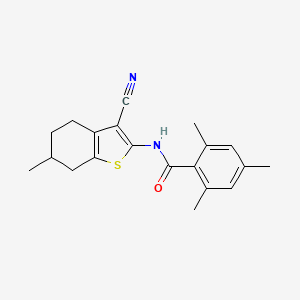
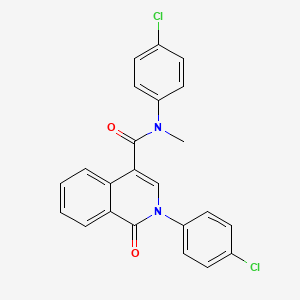
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)
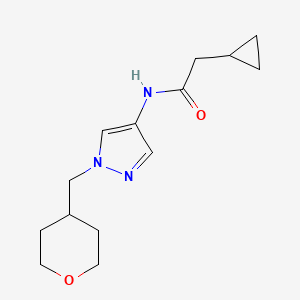
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)
![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)
![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)
